molecular formula C10H11BrN2O4 B8157722 2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide

2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide

Cat. No.: B8157722
M. Wt: 303.11 g/mol
InChI Key: FOUGTNVPIAUBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, a methoxyethyl group at the nitrogen atom, and a nitro group at the fourth position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the fourth position, forming 2-bromo-4-nitroaniline.

    Acylation: The 2-bromo-4-nitroaniline is then acylated with 2-methoxyethyl isocyanate to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-methoxyethyl-4-nitroaniline if the bromine is replaced.

    Reduction: 2-Bromo-N-(2-methoxyethyl)-4-aminobenzamide.

    Oxidation: Various oxidized derivatives of the methoxyethyl group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use in the development of bioactive compounds for pharmaceutical research.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.
  • Explored for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. The methoxyethyl group may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    2-Bromo-N-(2-methoxyethyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-Nitro-N-(2-methoxyethyl)benzamide: Lacks the bromine atom, affecting its substitution reactions.

    2-Bromo-4-nitroaniline:

Uniqueness: 2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide is unique due to the combination of the bromine, nitro, and methoxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-(2-methoxyethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-17-5-4-12-10(14)8-3-2-7(13(15)16)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUGTNVPIAUBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.